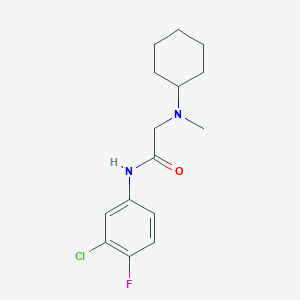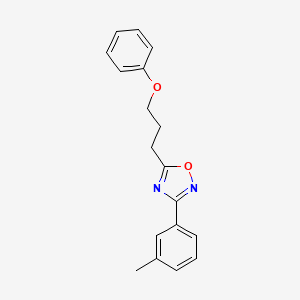![molecular formula C18H17F3N2O2S B5184833 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5184833.png)
4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the activity of BMI-1, a protein that plays a critical role in the self-renewal of cancer stem cells, making it a promising candidate for the development of novel cancer therapies.
Wirkmechanismus
Studies: Further elucidate the molecular mechanisms underlying the anti-cancer effects of 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide.
5. Development of more selective BMI-1 inhibitors: Develop more selective BMI-1 inhibitors to minimize off-target effects and improve the therapeutic window of these compounds.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is its ability to selectively target cancer stem cells, which are thought to be responsible for tumor initiation, progression, and recurrence. However, one limitation of 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is its lack of selectivity for BMI-1, as this protein is also involved in the self-renewal of normal stem cells. This could potentially lead to off-target effects and limit the therapeutic window of this compound.
Zukünftige Richtungen
1. Combination therapy approaches: Investigate the potential of 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide in combination with other anti-cancer agents to enhance its therapeutic efficacy.
2. Biomarker identification: Identify biomarkers that can predict response to 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide therapy and develop companion diagnostics to guide patient selection.
3. Clinical trials: Conduct clinical trials to evaluate the safety and efficacy of 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide in cancer patients.
4.
Synthesemethoden
The synthesis of 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide involves a multi-step process that begins with the reaction of 2-amino-5-trifluoromethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(propoxyamino)aniline to yield 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the self-renewal of cancer stem cells and promote the differentiation of these cells into non-tumorigenic cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy approaches.
Eigenschaften
IUPAC Name |
4-propoxy-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2S/c1-2-11-25-13-9-7-12(8-10-13)16(24)23-17(26)22-15-6-4-3-5-14(15)18(19,20)21/h3-10H,2,11H2,1H3,(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEBDIQEXQVSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propoxy-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5184757.png)

![3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B5184777.png)

![N-(5-chloro-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5184782.png)

![2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5184804.png)

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-methyl-3-furamide](/img/structure/B5184818.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5184826.png)

![N-benzyl-N-(cyclobutylmethyl)-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5184851.png)

![2-iodo-6-methoxy-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B5184873.png)